cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
CAS No.: 85603-43-6
Cat. No.: VC3820737
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85603-43-6 |
|---|---|
| Molecular Formula | C16H20O3 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | (1R,2S)-2-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H20O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m0/s1 |
| Standard InChI Key | UBXZSNPWWNXBLU-UONOGXRCSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O)C |
| SMILES | CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)C |
Introduction
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C16H20O3 and a molecular weight of 260.333 g/mol . It belongs to the family of organic building blocks and is used primarily in research and industrial applications. The compound is not intended for medical or consumer use .
Synthesis and Applications
While specific synthesis methods for cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid are not detailed in the available literature, compounds of this nature are often synthesized through reactions involving cyclohexane derivatives and benzoyl chlorides. The compound is used in research and industrial settings, particularly in the development of complex organic molecules.
Cyclic structures like cyclohexane derivatives are important in medicinal chemistry due to their ability to control molecular shape and reduce the number of rotatable bonds, which can enhance oral bioavailability and provide better control over the activity and specificity of drug candidates .
Research Findings
Recent advancements in organic chemistry have highlighted the importance of cyclic structures in synthesizing biologically active molecules. For instance, transannular C–H functionalization of cycloalkane carboxylic acids has been developed, allowing for efficient synthesis of complex molecules with high regioselectivity . Although this specific technique is not directly applied to cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, it demonstrates the potential for innovative synthetic methods in related compounds.
Epimerization and Stereochemistry
Epimerization is a process used to convert one stereoisomer into another. For cyclohexanecarboxylic acids, epimerization can be used to convert cis forms into trans forms, which are often more desirable in pharmaceutical applications . While cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is specifically mentioned in the context of industrial and research use, understanding epimerization processes can be crucial for optimizing its synthesis or application.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume